molecular formula C23H30N4O6S B2476404 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 851969-75-0

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2476404
CAS No.: 851969-75-0
M. Wt: 490.58
InChI Key: DRGSQIAKHGRUIU-UHFFFAOYSA-N
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Description

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4,5-trimethoxyphenyl group and a piperidine-4-carboxylate ester moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), suggesting possible anticancer properties.

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6S/c1-6-33-22(29)14-7-9-26(10-8-14)18(20-21(28)27-23(34-20)24-13(2)25-27)15-11-16(30-3)19(32-5)17(12-15)31-4/h11-12,14,18,28H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGSQIAKHGRUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate (CAS Number: 869343-04-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of 414.5 g/mol. The structure includes a piperidine ring linked to a thiazole and triazole moiety, which are known for their diverse biological activities. The presence of hydroxyl and methoxy groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H26N4O3SC_{21}H_{26}N_{4}O_{3}S
Molecular Weight414.5 g/mol
CAS Number869343-04-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the reaction of substituted piperidines with thiazole and triazole precursors under controlled conditions to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

A study highlighted that derivatives of triazoles showed moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , as well as Gram-negative bacteria like Escherichia coli . The compound's specific activity profile suggests it could be a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Line Testing : Compounds with similar structural features were tested against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D). Some showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various triazole derivatives against bacterial strains, it was found that those incorporating the thiazole ring displayed enhanced antibacterial activity compared to non-thiazole counterparts. This compound was among those tested and demonstrated a significant zone of inhibition against Staphylococcus aureus .
  • Anticancer Properties : A recent investigation into novel thiazole-triazole compounds found that those with piperidine linkages exhibited notable anticancer activity against several cell lines. The study reported IC50 values ranging from 6.2 μM to 43.4 μM for different analogs tested against colon and breast cancer cells .

Scientific Research Applications

Biological Activities

The compound's intricate structure indicates potential biological activities. Preliminary studies suggest several areas of application:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate may show effectiveness against various bacterial strains and fungi due to its ability to interact with microbial cell membranes .

Anticancer Potential

Compounds featuring thiazole and triazole moieties have been reported to inhibit tyrosine kinases associated with cancer progression. This compound may possess similar properties that could be harnessed for anticancer therapies .

Neuroprotective Effects

The presence of piperidine in the structure suggests potential neuroprotective effects. Compounds with similar configurations have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several studies have explored the applications of compounds similar to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains.
Study BAnticancer PropertiesShowed reduced proliferation in leukemia cell lines via tyrosine kinase inhibition.
Study CNeuroprotectionIndicated potential in preventing neuronal cell death in vitro models of neurodegeneration.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name / ID Core Structure Key Substituents Molecular Features Potential Bioactivity
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Methyl, 6-hydroxy; 3,4,5-trimethoxyphenyl; piperidine carboxylate High lipophilicity (trimethoxyphenyl), moderate polarity (piperidine ester) Anticancer, antimicrobial
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-hydroxy; 3-fluorophenyl; piperazine carboxylate Increased lipophilicity (ethyl group), electronegative fluorine Enzyme inhibition, CNS-targeted activity
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Pyridylmethyl; ethoxymethyleneamino Basic pyridine nitrogen, hydrogen-bonding capacity Agrochemical (insecticidal) applications
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo-thiadiazin-6(7H)-one Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl; triazolo-thiadiazine Extended π-system, high molecular complexity Kinase inhibition, antiproliferative effects

Key Comparative Insights

Substituent Effects on Bioactivity

  • The 6-hydroxy group in both the target compound and ’s analogue enhances hydrogen-bonding capacity, critical for target recognition .
  • In contrast, the 3-fluorophenyl group in may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidation. The 4-methoxyphenyl group in contributes to π-π stacking interactions in kinase inhibition but lacks the multi-methoxy synergy seen in the target compound.

Heterocyclic Backbone Modifications

  • Piperidine vs. Piperazine :

    • The target compound’s piperidine ring offers moderate basicity and lipophilicity, while the piperazine in introduces an additional nitrogen, increasing polarity and solubility. Piperazine derivatives are often utilized in CNS-targeted drugs due to blood-brain barrier penetration .
  • Triazole vs. Thiazolo-Triazole: The 1,2,3-triazole in exhibits strong hydrogen bonding via its ethoxymethyleneamino group, favoring agrochemical applications.

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